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Compound of Interest

Compound Name:
N-(2-Hydroxyethyl)-N-

methylthiourea

Cat. No.: B160530 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a detailed overview of the expected spectroscopic data for the

compound N-(2-Hydroxyethyl)-N-methylthiourea. Due to the absence of publicly available

experimental spectra for this specific molecule, this document presents predicted spectroscopic

data based on the analysis of structurally related compounds. It also outlines the standard

experimental protocols for obtaining such data.

Predicted Spectroscopic Data
The following tables summarize the predicted Nuclear Magnetic Resonance (NMR), Infrared

(IR), and Mass Spectrometry (MS) data for N-(2-Hydroxyethyl)-N-methylthiourea. These

predictions are derived from the known spectral characteristics of similar molecules, including

N-methylthiourea, 1-allyl-3-(2-hydroxyethyl)-2-thiourea, and N,N'-diethylthiourea.

Table 1: Predicted ¹H NMR Spectral Data for N-(2-
Hydroxyethyl)-N-methylthiourea
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Chemical Shift (δ,
ppm)

Multiplicity Integration Assignment

~7.5 - 8.0 Broad Singlet 1H NH

~5.5 - 6.0 Broad Singlet 1H OH

~3.6 - 3.8 Triplet 2H -CH₂-OH

~3.4 - 3.6 Quartet 2H -N-CH₂-

~2.9 - 3.1 Singlet 3H N-CH₃

Solvent: DMSO-d₆

Table 2: Predicted ¹³C NMR Spectral Data for N-(2-
Hydroxyethyl)-N-methylthiourea

Chemical Shift (δ, ppm) Assignment

~183 C=S

~60 -CH₂-OH

~50 -N-CH₂-

~31 N-CH₃

Solvent: DMSO-d₆

Table 3: Predicted IR Spectral Data for N-(2-
Hydroxyethyl)-N-methylthiourea
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Wavenumber (cm⁻¹) Intensity Assignment

3300 - 3400 Strong, Broad O-H stretch

3100 - 3300 Medium N-H stretch

2850 - 3000 Medium C-H stretch

~1560 Strong N-H bend

~1500 Strong C-N stretch

~1250 Strong C=S stretch

~1050 Strong C-O stretch

Table 4: Predicted Mass Spectrometry Data for N-(2-
Hydroxyethyl)-N-methylthiourea

m/z Interpretation

134 [M]⁺ (Molecular Ion)

103 [M - CH₂OH]⁺

74 [M - C₂H₄O - H]⁺

60 [CH₃NCS]⁺

Experimental Protocols
The following are generalized experimental methodologies for obtaining the spectroscopic data

outlined above.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the analyte, N-(2-Hydroxyethyl)-N-
methylthiourea, in 0.5-0.7 mL of a suitable deuterated solvent (e.g., DMSO-d₆, CDCl₃, or

D₂O) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a

frequency of 300 MHz or higher for ¹H NMR and 75 MHz or higher for ¹³C NMR.

Data Acquisition:

¹H NMR: Acquire the spectrum using a standard pulse sequence. Key parameters include

a spectral width of approximately 10-15 ppm, a sufficient number of scans to achieve a

good signal-to-noise ratio (typically 16-64 scans), and a relaxation delay of 1-5 seconds.

¹³C NMR: Acquire the spectrum using a proton-decoupled pulse sequence. A wider

spectral width (e.g., 0-200 ppm) is necessary. A larger number of scans (typically several

hundred to thousands) and a longer relaxation delay may be required due to the lower

natural abundance and smaller gyromagnetic ratio of the ¹³C nucleus.

Data Processing: Process the raw data by applying Fourier transformation, phase correction,

and baseline correction. Chemical shifts are referenced to the residual solvent peak or an

internal standard (e.g., tetramethylsilane, TMS).

Infrared (IR) Spectroscopy
Sample Preparation:

Solid Sample (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with

approximately 100-200 mg of dry potassium bromide (KBr) powder. Grind the mixture to a

fine powder and press it into a thin, transparent pellet using a hydraulic press.

Solid/Liquid Sample (Attenuated Total Reflectance - ATR): Place a small amount of the

sample directly onto the ATR crystal.

Instrumentation: Use a Fourier-transform infrared (FTIR) spectrometer.

Data Acquisition: Record the spectrum over the mid-infrared range (typically 4000-400 cm⁻¹).

A background spectrum of the empty sample compartment (or pure KBr pellet) should be

recorded and subtracted from the sample spectrum.

Data Analysis: Identify the characteristic absorption bands and assign them to the

corresponding functional group vibrations.
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Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer via

a suitable ionization method. Common techniques for small organic molecules include:

Electron Ionization (EI): The sample is vaporized and bombarded with a high-energy

electron beam.

Electrospray Ionization (ESI): The sample is dissolved in a solvent and sprayed into the

mass spectrometer, creating charged droplets from which ions are desolvated.

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or

ion trap analyzer.

Data Acquisition: Acquire the mass spectrum, which is a plot of ion intensity versus the

mass-to-charge ratio (m/z).

Data Analysis: Identify the molecular ion peak ([M]⁺) to determine the molecular weight of the

compound. Analyze the fragmentation pattern to deduce the structure of the molecule.

Workflow for Spectroscopic Analysis
The following diagram illustrates a typical workflow for the spectroscopic characterization of a

chemical compound.
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Caption: General workflow for spectroscopic analysis.

To cite this document: BenchChem. [Spectroscopic Analysis of N-(2-Hydroxyethyl)-N-
methylthiourea: A Technical Overview]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b160530#spectroscopic-data-of-n-2-hydroxyethyl-n-
methylthiourea-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide
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accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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